

# The Discovery and Development of LY3007113: A p38 MAPK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

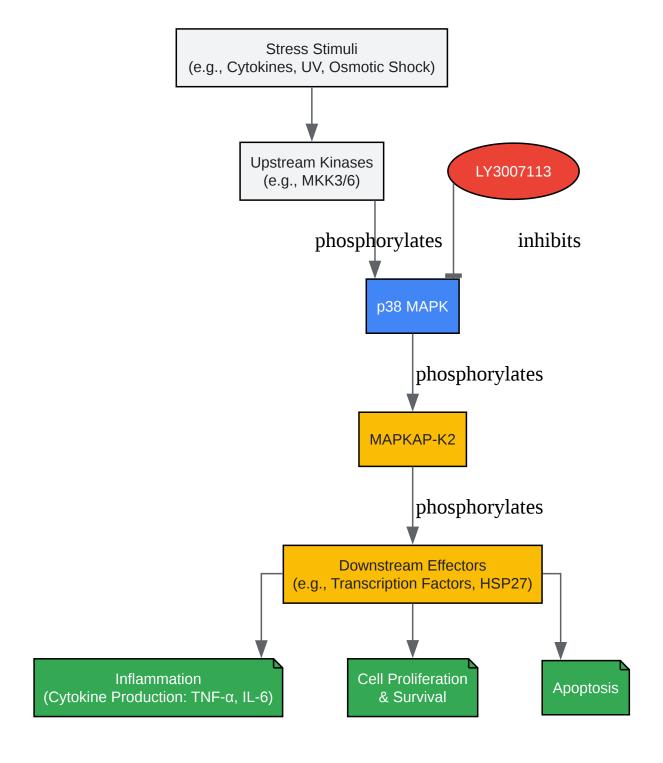
LY3007113 is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) that was developed by Eli Lilly and Company. The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and plays a significant role in inflammation, cell proliferation, and survival.[1][2] Upregulation of the p38 MAPK pathway is implicated in the pathogenesis of various diseases, including cancer, where it can promote a pro-inflammatory tumor microenvironment and contribute to tumor growth and survival.[2][3] LY3007113 was investigated for its potential as an anti-cancer agent due to its ability to modulate these processes.[2][4] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of LY3007113.

#### **Mechanism of Action**

**LY3007113** functions as a potent inhibitor of p38 MAPK. The p38 MAPK family comprises four isoforms:  $\alpha$  (alpha),  $\beta$  (beta),  $\gamma$  (gamma), and  $\delta$  (delta).[3] By binding to the ATP-binding pocket of p38 MAPK, **LY3007113** prevents the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAP-K2).[4] The inhibition of MAPKAP-K2 phosphorylation serves as a key biomarker for the biological activity of **LY3007113**.[4] Downstream effects of this inhibition include the reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-1 (IL-1), and interleukin-6 (IL-6), and the potential induction of apoptosis in tumor cells.[1]



# **Signaling Pathway Diagram**



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Caption: p38 MAPK signaling pathway and the inhibitory action of LY3007113.



# **Preclinical Development**

The preclinical evaluation of **LY3007113** demonstrated its potential as an inhibitor of the p38 MAPK pathway and provided the rationale for its clinical investigation.

#### In Vitro Studies

In cell-based assays, **LY3007113** effectively inhibited the phosphorylation of MAPKAP-K2 in HeLa cells, confirming its intracellular activity.[4] The compound was also shown to have anti-proliferative effects in various cancer cell lines, including human glioblastoma (U87MG).[4][5]

#### In Vivo Studies

In animal models, orally administered **LY3007113** demonstrated the ability to inhibit the phosphorylation of MAPKAP-K2 in both peripheral blood and in human glioblastoma tumors (U87MG) implanted in mice.[4] Furthermore, **LY3007113** exhibited anti-tumor activity as a single agent in xenograft models of human ovarian and kidney cancers, as well as leukemia.[4]

# Clinical Development: Phase 1 Trial

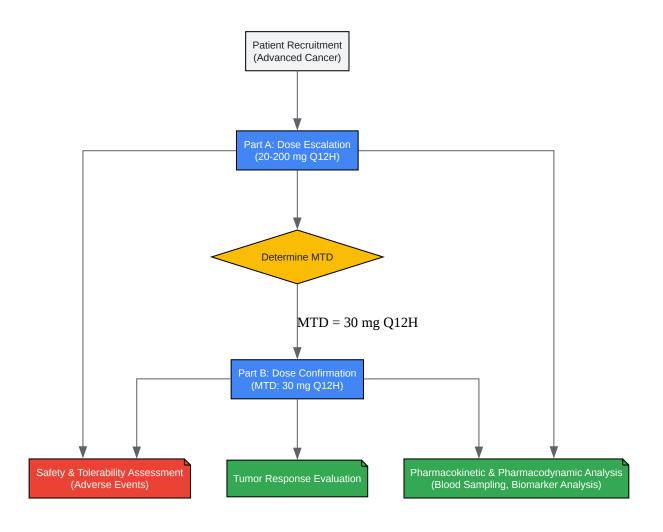
A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **LY3007113** in patients with advanced cancer.[4]

#### **Study Design**

The study consisted of a dose-escalation phase (Part A) and a dose-confirmation phase (Part B). In Part A, **LY3007113** was administered orally at doses ranging from 20 mg to 200 mg every 12 hours (Q12H) in 28-day cycles.[4] The maximum tolerated dose (MTD) was determined to be 30 mg Q12H, which was the dose used in Part B.[4]

# **Experimental Workflow: Phase 1 Clinical Trial**





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Caption: Workflow of the Phase 1 clinical trial of **LY3007113**.

#### **Pharmacokinetics**

Following oral administration, **LY3007113** was absorbed with a median time to maximum plasma concentration (tmax) of approximately 2 hours.[4] The geometric mean terminal half-life (t1/2) was approximately 10 hours.[4] The accumulation ratio after repeated dosing was approximately 1.8.[4] Plasma exposure (Cmax and AUC) of **LY3007113** increased in an approximately dose-proportional manner.[4]

Table 1: Pharmacokinetic Parameters of LY3007113 (30 mg Q12H)



| Parameter                   | Value  |
|-----------------------------|--------|
| Median Tmax (hours)         | ~2[4]  |
| Geometric Mean T1/2 (hours) | ~10[4] |

| Accumulation Ratio | ~1.8[4] |

### **Pharmacodynamics**

The pharmacodynamic effect of **LY3007113** was assessed by measuring the inhibition of MAPKAP-K2 phosphorylation in peripheral blood mononuclear cells (PBMCs).[4] However, the study found that the biologically effective dose (BED), defined as at least 80% maximal inhibition of p-MAPKAP-K2 and at least 60% sustained inhibition for up to 6 hours, was not achieved.[4]

#### **Safety and Tolerability**

The most frequently reported treatment-related adverse events (>10% of patients) were tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[4] Dose-limiting toxicities (DLTs) observed at the 40 mg Q12H dose level included upper gastrointestinal hemorrhage and increased hepatic enzymes.[4]

Table 2: Common Treatment-Related Adverse Events (>10%)

| Adverse Event                             |
|---|
| Tremor[4]                                 |
| Rash[4]                                   |
| Stomatitis[4]                             |
| Increased blood creatine phosphokinase[4] |

| Fatigue[4] |

# **Clinical Efficacy**



The best overall response observed in the dose-confirmation part of the study (Part B) was stable disease in 3 out of 27 patients.[4]

#### **Conclusion and Future Directions**

The Phase 1 study of **LY3007113** established a recommended Phase 2 dose of 30 mg Q12H. [4] However, due to the inability to achieve the predefined biologically effective dose at the maximum tolerated dose and the observed toxicities, further clinical development of **LY3007113** was not pursued.[4] This outcome highlights the challenges in developing p38 MAPK inhibitors for oncology, where achieving a therapeutic window between target engagement and off-target toxicities is critical.

# Experimental Protocols Pharmacodynamic Assay: Inhibition of MAPKAP-K2 Phosphorylation in PBMCs

Objective: To measure the intracellular inhibition of p38 MAPK signaling by LY3007113.

#### Methodology:

- Collect peripheral blood samples from patients at various time points before and after LY3007113 administration.
- Isolate peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation.
- Stimulate the isolated PBMCs ex vivo with 20 μg/mL of anisomycin for 20 minutes to induce p38 MAPK activation.[4]
- Fix and permeabilize the cells to allow for intracellular antibody staining.
- Stain the cells with a fluorescently labeled antibody specific for phosphorylated MAPKAP-K2 (p-MAPKAP-K2).
- Analyze the levels of intracellular p-MAPKAP-K2 using flow cytometry.



• Calculate the percentage of inhibition of p-MAPKAP-K2 phosphorylation at each post-dose time point relative to the pre-dose baseline.[4]

#### **Preclinical In Vivo Xenograft Study (General Protocol)**

Objective: To evaluate the anti-tumor efficacy of LY3007113 in a mouse xenograft model.

#### Methodology:

- Culture a human cancer cell line of interest (e.g., U87MG glioblastoma) under standard sterile conditions.[4]
- Harvest the cells and resuspend them in an appropriate medium, such as a mixture of media and Matrigel.
- Implant the tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Monitor the mice for tumor growth. Once the tumors reach a predetermined size, randomize
  the animals into treatment and control groups.
- Administer LY3007113 orally to the treatment group at a specified dose and schedule. The
  control group receives the vehicle.
- Measure tumor volume and body weight of the mice regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

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